N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide
Overview
Description
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a 3,3-diphenylpropyl group and two methoxy groups at the 2 and 4 positions of the benzene ring. Its structural complexity and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide, also known as Oprea1_120685, is a complex compound with a structure closely related to difenoxin . It primarily targets the NMDA glutamate receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Oprea1_120685 interacts with its target, the NMDA glutamate receptor, by acting as an open channel blocker . This means it prevents the normal functioning of the receptor by blocking the channel through which ions flow, thereby inhibiting the receptor’s activity .
Biochemical Pathways
The primary biochemical pathway affected by Oprea1_120685 is the glutamatergic signaling pathway . By blocking the NMDA glutamate receptor, Oprea1_120685 disrupts the normal flow of ions through the receptor, which can lead to a decrease in the transmission of glutamate signals . This can have downstream effects on various cellular processes that rely on glutamate signaling.
Pharmacokinetics
Given its structural similarity to difenoxin, it may share some pharmacokinetic properties with this compound . Difenoxin is known to have a high peripheral/central actions ratio, primarily working on opioid receptors in the intestines rather than the central nervous system .
Result of Action
The molecular and cellular effects of Oprea1_120685’s action are largely dependent on its interaction with the NMDA glutamate receptor. By blocking this receptor, Oprea1_120685 can inhibit glutamate signaling, which may lead to changes in synaptic plasticity and memory function . .
Action Environment
The action, efficacy, and stability of Oprea1_120685 can be influenced by various environmental factors. For example, the presence of other molecules that interact with the NMDA glutamate receptor could potentially affect the action of Oprea1_120685 . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide typically involves the following steps:
Preparation of 3,3-diphenylpropylamine: This can be achieved through the Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by reduction to obtain 3,3-diphenylpropylamine.
Formation of the Benzamide: The 3,3-diphenylpropylamine is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: Another compound with a similar 3,3-diphenylpropyl group but different core structure.
1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides: Compounds with similar side chains but different functional groups.
Uniqueness
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-20-13-14-22(23(17-20)28-2)24(26)25-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXZXKNFDYLUPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.